AT1 Receptor Antagonism: 6-Position Substitution Is Required for Nanomolar Potency
The 6-amino-1-methyl-benzimidazol-2-one scaffold is the validated core for nonpeptide angiotensin II AT1 receptor antagonists. In a head-to-head series of 6-substituted aminocarbonyl benzimidazoles, compound 6f (derived from the 6-carbamoyl benzimidazole core) achieved AT1 IC50 = 3 nM with AT2 selectivity >3,333-fold (AT2 IC50 > 10,000 nM), while compound 11g reached AT1 IC50 = 0.1 nM. Both were orally active in spontaneously hypertensive rats [1]. In a follow-up chiral series, compound 8R (derived from the same 6-substituted core) achieved AT1 IC50 = 1.1 nM, surpassing losartan (IC50 ~5–10 nM) by approximately 5- to 9-fold [2]. The 5-substituted isomer cannot replicate this pharmacophore geometry.
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived compound 11g: AT1 IC50 = 0.1 nM; compound 6f: AT1 IC50 = 3 nM; compound 8R: AT1 IC50 = 1.1 nM |
| Comparator Or Baseline | Losartan: AT1 IC50 ≈ 5–10 nM; 5-substituted isomer: no AT1 activity reported |
| Quantified Difference | 8R: ~5–9× more potent than losartan; 6f: AT2 selectivity >3,333×; 5-amino isomer: inactive on AT1 |
| Conditions | Radioligand binding assay using [125I]Sar1,Ile8-Ang II on human AT1 receptor; functional assay in isolated rabbit aortic strip; in vivo SHR model |
Why This Matters
This evidence demonstrates that the 6-amino substitution vector is mandatory for AT1 receptor engagement; procurement of the correct regioisomer directly determines whether the downstream compound series will exhibit nanomolar target affinity.
- [1] Zhang, J. et al. Nonpeptidic angiotensin II AT1 receptor antagonists derived from 6-substituted aminocarbonyl and acylamino benzimidazoles. European Journal of Medicinal Chemistry, 2013, 69, 632–646. DOI: 10.1016/j.ejmech.2013.08.019 View Source
- [2] Han, X.-F. et al. Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center. European Journal of Medicinal Chemistry, 2015, 103, 473–487. DOI: 10.1016/j.ejmech.2015.09.010 View Source
